molecular formula C8H11N3O2 B13259266 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B13259266
M. Wt: 181.19 g/mol
InChI Key: VPAVAORNNMNJMM-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound that features both pyrrolidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the construction of the pyrrolidine ring followed by the formation of the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrolidine ring can be used to form the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking analyses suggest potential binding to specific protein pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the combination of pyrrolidine and pyrazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1H-pyrazine-2,3-dione

InChI

InChI=1S/C8H11N3O2/c12-7-8(13)11(4-3-10-7)6-1-2-9-5-6/h3-4,6,9H,1-2,5H2,(H,10,12)

InChI Key

VPAVAORNNMNJMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=CNC(=O)C2=O

Origin of Product

United States

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